Loxiglumide ((+/-)-4-(3,4-dichlorobenzamido)-N-(3-methoxypropyl)-N-pentylglutaramic acid, CAS 107097-80-3, CR1505) is a synthetic derivative of glutaramic acid. [ [] ] It acts as a potent and specific antagonist of cholecystokinin (CCK), specifically targeting the CCK-A receptor subtype. [ [, ] ] Loxiglumide is a valuable tool in scientific research to investigate the physiological roles of CCK in various biological processes, particularly within the gastrointestinal system.
The synthesis of loxiglumide involves several chemical reactions that can be categorized into a multi-step process. While specific proprietary methods may not be publicly detailed, the general approach typically includes:
The exact parameters such as temperatures, reaction times, and concentrations can vary based on the specific synthetic route employed by researchers or manufacturers.
Loxiglumide has a complex molecular structure characterized by its specific arrangement of atoms and functional groups. Its chemical formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The molecular weight of loxiglumide is approximately 366.45 g/mol, which plays a role in its pharmacokinetic properties.
Loxiglumide participates in various chemical reactions primarily related to its pharmacological activity:
Loxiglumide exerts its effects primarily through antagonism of cholecystokinin receptors located in the gastrointestinal tract. This mechanism involves:
Loxiglumide exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical applications.
Loxiglumide has been investigated for various scientific applications:
Loxiglumide (CR-1505) is a potent and selective competitive antagonist of cholecystokinin (CCK) receptors, specifically targeting the CCK-A (alimentary or CCK1) subtype. Its molecular mechanism involves structural mimicry of the C-terminal tetrapeptide sequence of CCK (Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂), possessing a glutaric acid derivative backbone that competes with endogenous CCK for receptor binding without initiating intracellular signaling cascades [2] [9]. This specificity is critical, as CCK-A receptors are predominantly located in peripheral organs, including gallbladder smooth muscle, pancreatic acinar cells, gastric pylorus, and specific gut neurons, while CCK-B (brain or CCK2) receptors are primarily central and mediate gastrin effects [9]. Binding studies demonstrate that loxiglumide exhibits a 1,000-fold higher affinity for human CCK-A receptors (Ki ≈ 0.28 μM) compared to CCK-B receptors, effectively abolishing CCK-8-stimulated calcium influx in pancreatic acini at concentrations of 10⁻⁴ M [2] [6]. This selectivity profile underpins its targeted effects on gastrointestinal and pancreatic functions without significant central nervous system activity.
Table 1: Selectivity Profile of Loxiglumide for CCK Receptor Subtypes
Receptor Subtype | Primary Location | Affinity (Ki) | Biological Functions Antagonized |
---|---|---|---|
CCK-A (CCK1) | Gallbladder, Pancreas, Pylorus, Enteric Neurons | 0.28 μM | Gallbladder contraction, Pancreatic enzyme secretion, Gastric emptying regulation |
CCK-B (CCK2) | Brain, Gastric Parietal Cells | >100 μM | Gastrin-mediated acid secretion, Anxiety behaviors |
Loxiglumide's antagonism is surmountable and dose-dependent, as evidenced by rightward shifts in CCK dose-response curves for gallbladder contraction and pancreatic amylase secretion. Intravenous infusion (10 mg·kg⁻¹·h⁻¹) in humans completely inhibits CCK-8-stimulated gallbladder contraction, increasing fasting gallbladder volume by 68% and abolishing postprandial volume reduction [2] [4]. Crucially, loxiglumide differentiates between CCK and gastrin responses. While it blocks CCK-induced pancreatic polypeptide (PP) release, it does not inhibit gastrin-stimulated acid secretion, confirming negligible activity at CCK-B/gastrin receptors [4] [5]. Structural modifications, such as the stereoisomer dexloxiglumide, further refine this selectivity but share the core mechanism of competitively occupying the orthosteric binding pocket of CCK-A receptors via hydrophobic interactions with transmembrane domains 3 and 6 [7] [9]. This prevents receptor activation and subsequent Gq-protein coupling, thereby inhibiting phospholipase C (PLC)-mediated inositol trisphosphate (IP₃) generation and intracellular calcium release [9].
By blocking CCK-A receptors on gastric smooth muscle and vagal afferent neurons, loxiglumide accelerates gastric emptying, particularly for lipid-rich meals. Endogenous CCK, released postprandially, normally activates vagovagal reflexes that inhibit antral contractions and enhance pyloric tone. Loxiglumide infusion (22 μmol·kg⁻¹·h⁻¹) in healthy volunteers significantly increases hunger ratings and delays meal-induced fullness by disrupting this pathway [1] [8]. In the colon, CCK-A receptor antagonism exhibits complex, region-specific effects. Isolated perfused rat colon studies reveal that CCK-8 stimulates proximal and distal colonic motility by 45–65% via two interconnected mechanisms: (1) direct activation of CCK-A receptors on myenteric neurons and (2) CCK-induced release of peptide YY (PYY) from colonic L-cells [10]. Loxiglumide pretreatment abolishes this effect, confirming CCK-A dependence. Notably, the prokinetic action of both CCK and PYY requires cholinergic interneuron activation, as atropine abolishes 95% of the contractile response [10]. This explains loxiglumide’s ability to increase mouth-to-cecum transit time by 24% and stool weight by 72% after 7-day oral administration (4.8 g/day), reflecting reduced CCK-mediated coordination of motility and secretion [2].
Table 2: Effects of Loxiglumide on Gastrointestinal Motility Parameters
GI Segment | Physiological Parameter | Effect of Loxiglumide | Proposed Mechanism |
---|---|---|---|
Stomach | Gastric Emptying Rate (Lipid Meals) | ↑ 30–40% | Blockade of CCK-A receptors on vagal afferents, reducing pyloric tone |
Antrum | Postprandial Phasic Contractions | ↑ 72% (vs. saline) | Disinhibition of cholinergic excitatory motor neurons |
Colon | Propagated Contraction Frequency | ↓ 55–65% | Antagonism of CCK-A receptors & suppression of PYY-mediated stimulation |
Ileocolonic Junction | Mouth-to-Cecum Transit Time | ↑ 24% | Reduced CCK-mediated coordination of motility |
CCK-A receptor blockade by loxiglumide profoundly suppresses pancreatic exocrine secretion through dual mechanisms. First, it directly inhibits CCK binding to acinar cell receptors, preventing Gq-mediated activation of PLC-β. This interrupts the calcium-dependent exocytosis of zymogen granules, reducing enzyme output. Intraduodenally, loxiglumide (10 mg·kg⁻¹·h⁻¹ IV) attenuates meal-stimulated amylase, lipase, and trypsin secretion by 46–53% acutely and 25–29% after chronic administration [2] [4]. Second, loxiglumide disrupts feedback regulation of CCK release. Intraduodenal proteases and bile acids normally suppress CCK secretion via negative feedback. By inhibiting pancreatic enzyme secretion, loxiglumide reduces intraluminal protease activity, thereby increasing plasma CCK concentrations 3.2-fold postprandially [5]. Paradoxically, this elevated CCK remains functionally inert due to receptor blockade. Bioassay studies confirm that despite elevated immunoreactive CCK in plasma during loxiglumide infusion, CCK-like bioactivity is undetectable in portal blood [5] [10]. This disruption extends to pancreatic bicarbonate secretion, which decreases by 38% during loxiglumide infusion, further impairing nutrient digestion and contributing to increased fecal fat excretion (186% after chronic dosing) [2].
Table 3: Impact of Loxiglumide on Pancreatic Secretory Parameters
Secretory Component | Baseline Output | Post-Loxiglumide Suppression | Key Mediators Affected |
---|---|---|---|
Amylase | 25–35 kU/L | 46–53% (acute); 25–29% (chronic) | CCK-A receptors on acinar cells |
Trypsin | 10–15 IU/min | 50% (meal-stimulated) | Reduced intracellular Ca²⁺ mobilization |
Bicarbonate | 120–150 mEq/L | 38% | Impaired ductal cell secretion |
Fecal Fat Excretion | <7 g/day | ↑ 186% | Luminal lipase deficiency & maldigestion |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2